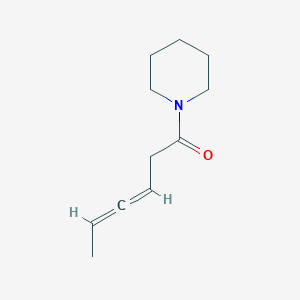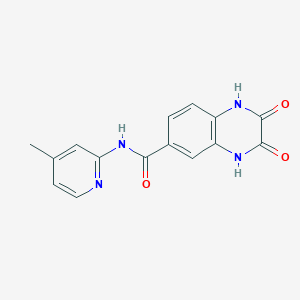![molecular formula C29H26ClN3O6 B14146806 3-(2-chlorophenyl)-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(furan-2-ylmethyl)-5-methyl-1,2-oxazole-4-carboxamide CAS No. 1084621-90-8](/img/structure/B14146806.png)
3-(2-chlorophenyl)-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(furan-2-ylmethyl)-5-methyl-1,2-oxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chlorophenyl)-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(furan-2-ylmethyl)-5-methyl-1,2-oxazole-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a propoxyphenyl group, and a furan-2-ylmethyl group, among others.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(furan-2-ylmethyl)-5-methyl-1,2-oxazole-4-carboxamide involves multiple steps, including the formation of intermediate compounds. The process typically begins with the preparation of the pyrrolidin-3-yl intermediate, followed by the introduction of the chlorophenyl and propoxyphenyl groups through various coupling reactions. The final step involves the formation of the oxazole ring and the attachment of the furan-2-ylmethyl group.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and efficiency. The process would likely include the use of high-purity reagents and solvents, as well as strict control of reaction conditions such as temperature, pressure, and pH.
化学反応の分析
Types of Reactions
3-(2-chlorophenyl)-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(furan-2-ylmethyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated compounds.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies of biological pathways and interactions due to its unique structure.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or chemical processes.
作用機序
The mechanism of action of 3-(2-chlorophenyl)-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(furan-2-ylmethyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use.
類似化合物との比較
Similar Compounds
- 2-(1-(4-chlorophenyl)-2,5-dioxo-pyrrolidin-3-ylsulfanyl)-benzoic acid
- 3-ethyl 5-methyl (4RS)-4-(2-chlorophenyl)-2-[[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]methyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
- 3-[4-(4-chlorophenyl)-2,5-dioxo-4-imidazolidinyl]propanoic acid
Uniqueness
What sets 3-(2-chlorophenyl)-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(furan-2-ylmethyl)-5-methyl-1,2-oxazole-4-carboxamide apart from similar compounds is its unique combination of functional groups and structural features. This unique structure may confer specific properties and activities that are not observed in other related compounds.
特性
CAS番号 |
1084621-90-8 |
|---|---|
分子式 |
C29H26ClN3O6 |
分子量 |
548.0 g/mol |
IUPAC名 |
3-(2-chlorophenyl)-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(furan-2-ylmethyl)-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C29H26ClN3O6/c1-3-14-37-20-12-10-19(11-13-20)33-25(34)16-24(28(33)35)32(17-21-7-6-15-38-21)29(36)26-18(2)39-31-27(26)22-8-4-5-9-23(22)30/h4-13,15,24H,3,14,16-17H2,1-2H3 |
InChIキー |
MXRUFDJPAZAYCL-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(CC3=CC=CO3)C(=O)C4=C(ON=C4C5=CC=CC=C5Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2-Phenylpropyl)tellanyl]benzene](/img/structure/B14146730.png)

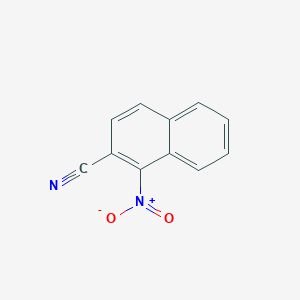
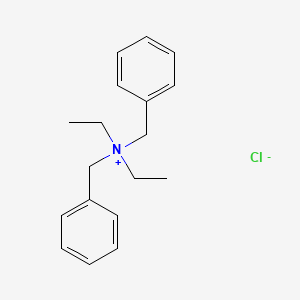
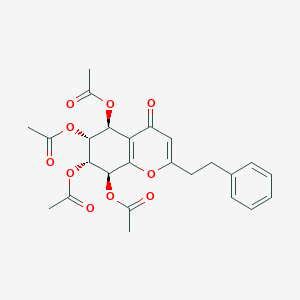

![N-[2-Methyl-5-(3-methyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]tricyclo[3.3.1.13,7]decane-1-acetamide](/img/structure/B14146753.png)
![3-Bicyclo[2.2.1]hept-2-yl-2-(3-nitro-phenyl)-thiazolidin-4-one](/img/structure/B14146755.png)
![(4E)-5-methyl-2-(4-nitrophenyl)-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14146762.png)
![Hexahydrooxireno[f][2]benzofuran-3,5-dione](/img/structure/B14146766.png)
![2-[[6-Amino-2-(4-methylanilino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14146776.png)
